

What is the chemical structure of hematin?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Hematin	
Cat. No.:	B15577583	Get Quote

An In-depth Technical Guide to the Chemical Structure of **Hematin**

Abstract

Hematin, an iron-containing porphyrin, is a critical molecule in biochemical and medical research. As the oxidized form of heme, it plays a pivotal role in various physiological and pathological processes. This technical guide provides a comprehensive examination of the chemical structure of **hematin**, its physicochemical properties, and established experimental protocols for its preparation and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this complex molecule.

Core Chemical Structure

Hematin is a coordination complex consisting of a protoporphyrin IX macrocycle with a centrally bound ferric iron ion (Fe³⁺). Its structure is fundamentally related to heme (ferroprotoporphyrin IX), the oxygen-carrying component of hemoglobin, but with the iron atom in a higher oxidation state.

1.1 Protoporphyrin IX Framework The foundational structure of **hematin** is protoporphyrin IX, a highly conjugated system of four pyrrole rings linked by methine bridges. This extensive π -system is responsible for the characteristic dark color of **hematin**. The periphery of the porphyrin ring is decorated with four methyl (-CH₃), two vinyl (-CH=CH₂), and two propionic acid (-CH₂-CH₂-COOH) side chains.

1.2 Central Ferric Ion and Axial Ligand At the core of the porphyrin ring resides a single iron atom. In **hematin**, this iron is in the ferric (Fe³⁺) oxidation state. The porphyrin acts as a tetradentate ligand, coordinating the iron atom through the four nitrogen atoms of the pyrrole rings. The key feature that distinguishes **hematin** from the closely related compound, hemin, is its axial ligand. In **hematin**, the fifth coordination site on the iron atom is occupied by a hydroxide ion (OH⁻). Hemin, by contrast, possesses a chloride ion (Cl⁻) in this position.

Caption: Schematic of the **hematin** chemical structure.

Physicochemical Properties

The quantitative properties of **hematin** are summarized below. It is important to note that variations in reported molecular formulas and weights often arise from the molecule's hydration state.

Property	Value	Citations
Molecular Formula	C34H33FeN4O5	[1][2][3]
C34H34FeN4O5 (as hydrate)	[4][5]	
Molecular Weight	~633.5 g/mol	[1][2][6]
CAS Number	15489-90-4	[1][2][7]
Appearance	Dark bluish or brownish powder/crystals	[7][8]
Synonyms	Haematin, Ferriheme, Hydroxyhemin	[7][9]
Solubility	Insoluble in water; Soluble in alkaline solutions (e.g., 1M NaOH) and polar aprotic solvents (e.g., DMSO).	[2][8][10]

Experimental Protocols Preparation of Hematin from Hemin

Hematin is readily prepared from its chloride counterpart, hemin. The conversion is achieved by replacing the chloride ligand with a hydroxide ligand in an alkaline environment.

Objective: To prepare a stock solution of **hematin**.

Materials:

- Hemin powder
- 1 M Sodium Hydroxide (NaOH) solution or Dimethyl sulfoxide (DMSO)
- Distilled or purified water
- Sterile filter (0.22 μm)

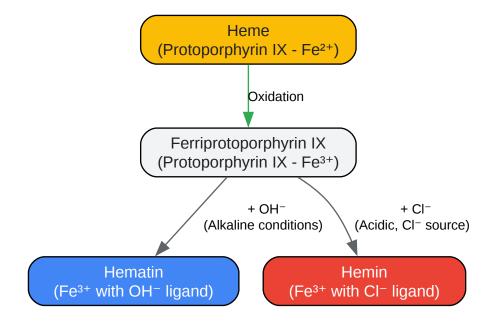
Protocol:

- To prepare an aqueous stock solution, dissolve hemin powder in a small volume of 1 M
 NaOH. For example, dissolve 5 mg of hemin in 1 mL of 1 M NaOH.[5][11]
- Once dissolved, dilute the solution to the desired final concentration with distilled water. For a 5 mg/50 mL solution, add 49 mL of water.[5]
- Alternatively, for a non-aqueous stock, dissolve hemin powder directly in DMSO to a desired concentration, such as 10 mM.[10]
- For applications requiring sterility, the final solution can be passed through a 0.22 μm filter.[3]
- Confirm the conversion and concentration using UV-Vis spectroscopy. Hematin in NaOH exhibits a characteristic Soret peak around 385-400 nm.[11][12]

Characterization by UV-Vis Spectroscopy

UV-Vis spectroscopy is a primary method for characterizing **hematin** and distinguishing it from related porphyrins. The intense absorption band, known as the Soret band, is characteristic of the porphyrin macrocycle.

Objective: To obtain the UV-Vis absorption spectrum of **hematin**.



Methodology:

- Prepare a dilute solution of **hematin** in a suitable solvent (e.g., 0.1 M NaOH or DMSO).
- Use the same solvent as a blank to zero the spectrophotometer.
- Measure the absorbance of the **hematin** solution across a wavelength range of approximately 300-700 nm.[8]
- The resulting spectrum should display an intense Soret peak between 385 nm and 400 nm.
 [11][12] Weaker bands, known as Q-bands, may be visible at higher wavelengths. The position of these peaks is sensitive to the solvent, pH, and aggregation state of the molecule.
 [8]

Logical Relationships: Heme, Hemin, and Hematin

The relationship between heme, **hematin**, and hemin is defined by the oxidation state of the central iron atom and the nature of the axial ligand. This relationship is crucial for understanding their distinct biochemical roles and properties.

Click to download full resolution via product page

Caption: Oxidation and ligation pathways from heme to **hematin** and hemin.

Conclusion

The chemical structure of **hematin**—a protoporphyrin IX ring coordinating a ferric iron atom with an axial hydroxide ligand—dictates its physicochemical properties and biological activity. Its preparation from hemin is straightforward under alkaline conditions, and its identity can be readily confirmed by techniques such as UV-Vis spectroscopy. A clear understanding of its structure, and its distinction from heme and hemin, is essential for researchers in biochemistry, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. alphabiochemicals.com [alphabiochemicals.com]
- 4. Exploring Hematin: Definition, Production, Applications, and Considerations in the Chemical and Medical Fields_Chemicalbook [chemicalbook.com]
- 5. bacmedia.dsmz.de [bacmedia.dsmz.de]
- 6. EP0427690A1 Process for the preparation of heme/hemin Google Patents [patents.google.com]
- 7. Photoacoustic spectroscopy of β-hematin PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oceanoptics.com [oceanoptics.com]
- 9. CA2029388A1 Process for the preparation of heme/hemin Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Hematin- and Hemin-Induced Spherization and Hemolysis of Human Erythrocytes Are Independent of Extracellular Calcium Concentration PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [What is the chemical structure of hematin?].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577583#what-is-the-chemical-structure-of-hematin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com